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Compound of Interest

Compound Name: (S)-2-Chloro-4-methylvaleric acid

Cat. No.: B1367223 Get Quote

An In-Depth Technical Guide to (S)-2-Chloro-4-methylvaleric acid (CAS: 28659-81-6)

Executive Summary
(S)-2-Chloro-4-methylvaleric acid is a chiral carboxylic acid of significant interest in the

pharmaceutical industry. Its importance lies in its role as a key building block, or synthon, for

the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). The presence

of a stereocenter at the C-2 position makes it a valuable precursor for creating enantiomerically

pure drugs, where specific stereoisomers are responsible for the desired therapeutic activity.

This guide provides a comprehensive technical overview of its chemical properties, a validated

synthesis protocol, analytical characterization methods, primary applications in drug

development, and essential safety and handling procedures.

Introduction and Significance
(S)-2-Chloro-4-methylvaleric acid, also known as (S)-2-Chloro-4-methylpentanoic acid[1][2],

is a derivative of the amino acid L-leucine. Its structure incorporates a chlorine atom at the

alpha-position to the carboxyl group, a critical functional handle for nucleophilic substitution

reactions. The "(S)" designation indicates a specific three-dimensional arrangement of the

atoms around the chiral center, which is paramount for its utility in stereoselective synthesis.

The primary driver for the industrial and research interest in this compound is its application as

a key intermediate in the synthesis of pharmaceuticals[3]. Chiral molecules are fundamental to

modern drug discovery, as different enantiomers of a drug can have vastly different
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pharmacological and toxicological profiles. The use of pre-defined chiral building blocks like

(S)-2-Chloro-4-methylvaleric acid is a cornerstone of efficient and economically viable

asymmetric synthesis, ensuring the final API is produced with high enantiomeric purity. The

presence of chlorine in pharmaceutical compounds is a well-established strategy to modulate

factors like lipophilicity, metabolic stability, and binding affinity[4][5].

Physicochemical and Spectroscopic Properties
A thorough understanding of the compound's physical and chemical properties is essential for

its effective use in a laboratory or manufacturing setting. These properties dictate storage

conditions, solvent selection, and appropriate analytical techniques.

Property Value Source(s)

CAS Number 28659-81-6 [1][2][6]

Molecular Formula C₆H₁₁ClO₂ [1][2][6]

Molecular Weight 150.60 g/mol [1][2]

IUPAC Name
(2S)-2-chloro-4-

methylpentanoic acid
[1][2]

Appearance
Colorless to light yellow clear

liquid

Density ~1.1 g/cm³ [6][7]

Boiling Point 228 °C at 760 mmHg [6][7]

Flash Point 91.7 °C [6][7]

Refractive Index ~1.451 [6][7]

Solubility

Soluble in organic solvents

such as dichloromethane, THF,

and methanol.

Inferred from standard organic

chemistry principles.

¹H NMR (400 MHz, CDCl₃)

δ (ppm): 10.8 (s, 1H, COOH),

4.35 (t, 1H, CHCl), 1.88 (m,

2H, CH₂), 0.95-0.98 (dd, 6H,

2xCH₃)

[8]
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Synthesis and Stereochemical Control
The synthesis of (S)-2-Chloro-4-methylvaleric acid with high enantiomeric purity is critical. A

common and effective strategy is to start from a readily available, inexpensive chiral precursor,

such as a natural amino acid.

Rationale for Synthetic Route Selection
The most logical and field-proven approach for synthesizing this compound is the

stereospecific diazotization of L-leucine. This method is advantageous for several key reasons:

Chiral Pool Starting Material: L-leucine is a naturally occurring, enantiomerically pure, and

cost-effective starting material.

Stereochemical Retention: The reaction of α-amino acids with nitrous acid in the presence of

hydrochloric acid is known to proceed with retention of configuration at the α-carbon. This

mechanism ensures the desired (S)-stereochemistry of the product directly from the (S)-

stereochemistry of L-leucine.

Direct Conversion: This one-step conversion is efficient and avoids complex protection-

deprotection sequences or the use of expensive chiral catalysts.

Proposed Synthetic Workflow
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Reaction Stage

Work-up & Purification

L-Leucine

Dissolution in aq. HCl

Cool to 0-5 °C

Slow addition of aq. Sodium Nitrite (NaNO₂)

Reaction Stirring (N₂ evolution)

Solvent Extraction (e.g., DCM)

Reaction Quench

Drying over Na₂SO₄

Solvent Removal (Rotary Evaporation)

Vacuum Distillation

(S)-2-Chloro-4-methylvaleric acid (Product)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of (S)-2-Chloro-4-methylvaleric acid.
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Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on

laboratory-specific conditions.

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a

thermometer, and a dropping funnel, add L-leucine (1.0 eq). Add 6M Hydrochloric Acid

(approx. 5.0 eq) and stir until all solids are dissolved.

Cooling: Immerse the flask in an ice-salt bath and cool the solution to an internal

temperature of 0-5 °C.

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.5 eq) in deionized water. Add

this solution dropwise via the dropping funnel to the stirred L-leucine solution, ensuring the

internal temperature does not exceed 5 °C. Vigorous evolution of nitrogen gas will be

observed.

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5

°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours, or

until gas evolution ceases.

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with

dichloromethane (3 x volume of the aqueous layer).

Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer

over anhydrous sodium sulfate[9].

Purification: Filter off the drying agent and remove the solvent under reduced pressure using

a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield the

final product[10].

Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and stereochemical

integrity of the synthesized compound.
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Analytical Tests Data Confirmation

Purified Product Sample

¹H & ¹³C NMR

GC-MS

Chiral HPLC

FT-IR Spectroscopy Structural Confirmation

Chemical Purity (%)

Enantiomeric Excess (% ee)

Click to download full resolution via product page

Caption: A standard workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

molecular structure. The proton NMR should show a characteristic triplet for the proton at the

C-2 position (α-proton) around 4.35 ppm[8].

Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular

weight (m/z of 150.6) and provides an assessment of chemical purity by detecting volatile

impurities[9].

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analysis to

determine the enantiomeric purity (enantiomeric excess, % ee). The sample is run on a chiral

stationary phase column, which separates the (S) and (R) enantiomers, allowing for their

quantification[11]. A high % ee (>98%) is typically required for pharmaceutical applications.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of functional groups,

such as the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the C=O stretch

(~1715 cm⁻¹).
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Applications in Drug Development
The primary and most well-documented application of (S)-2-Chloro-4-methylvaleric acid and

its derivatives is in the synthesis of Valsartan[12][13]. Valsartan is an angiotensin II receptor

blocker (ARB) used to treat high blood pressure and heart failure[12][13].

In the synthesis of Valsartan, the (S)-valine moiety is essential for the drug's binding to the AT1

receptor. The synthetic route often involves the N-alkylation of an L-valine ester derivative with

a brominated biphenyl intermediate. While some routes use L-valine ester directly, related

chiral synthons like (S)-2-Chloro-4-methylvaleric acid can serve as potent electrophilic

building blocks for constructing the C-N bond under different reaction conditions, offering

flexibility in process development.

Biphenyl Tetrazole Intermediate
(Nucleophile)

N-Alkylation Coupling

(S)-2-Chloro-4-methylvaleric Acid
(or derivative)

(Chiral Electrophile)

Valsartan Core Structure

Forms key C-N bond
with defined stereochemistry

Click to download full resolution via product page

Caption: Role of the chiral valeric acid moiety in the synthesis of Valsartan.

Safety, Handling, and Storage
(S)-2-Chloro-4-methylvaleric acid is a corrosive and irritating chemical that requires careful

handling.

GHS Hazard Classification:
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H315: Causes skin irritation[1].

H319: Causes serious eye irritation[1].

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated

chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves

(e.g., nitrile), and safety goggles or a face shield[14][15][16].

Handling Precautions: Avoid breathing vapors or mist. Do not allow the substance to come

into contact with eyes, skin, or clothing. Wash hands thoroughly after handling[14][15].

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a

designated corrosives area, away from incompatible materials such as strong bases and

strong oxidizing agents[14].

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and

place in a suitable container for chemical waste disposal. Dispose of contents/container to

an approved waste disposal plant[15][16].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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